6-(2-Formylthiophen-4-YL)picolinic acid
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Overview
Description
6-(2-Formylthiophen-4-YL)picolinic acid is an organic compound with the molecular formula C11H7NO3S It is a derivative of picolinic acid, featuring a formyl group attached to a thiophene ring, which is further connected to the picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Formylthiophen-4-YL)picolinic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Formylthiophen-4-YL)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 6-(2-Carboxythiophen-4-YL)picolinic acid.
Reduction: 6-(2-Hydroxymethylthiophen-4-YL)picolinic acid.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
6-(2-Formylthiophen-4-YL)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the development of novel materials and as a precursor in the synthesis of herbicides.
Mechanism of Action
The mechanism of action of 6-(2-Formylthiophen-4-YL)picolinic acid involves its interaction with specific molecular targets. For instance, in herbicidal applications, it acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal plant growth processes. This involves binding to auxin receptors and triggering a cascade of events that lead to uncontrolled growth and eventually plant death .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid: Similar to picolinic acid but with the carboxyl group at the 3-position.
Isonicotinic Acid: Has the carboxyl group at the 4-position.
Uniqueness
6-(2-Formylthiophen-4-YL)picolinic acid is unique due to the presence of the formyl group attached to the thiophene ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-(5-formylthiophen-3-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-5-8-4-7(6-16-8)9-2-1-3-10(12-9)11(14)15/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOJZOKMXDZBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CSC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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